molecular formula C12H17BrO3 B7974547 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene

Cat. No.: B7974547
M. Wt: 289.16 g/mol
InChI Key: ZARWSRXXPKCYAB-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is a brominated aromatic compound featuring a methyl group at the 2-position and a triethylene glycol monomethyl ether (TEG)-like chain at the 4-position. Its molecular formula is C₁₃H₁₉BrO₄ (molecular weight: 327.19 g/mol), as confirmed by structural data . The compound is synthesized via nucleophilic substitution reactions, such as the coupling of 4-bromophenol derivatives with alkoxyethylating agents under basic conditions . Its extended ethoxy chain enhances solubility in polar solvents, making it valuable in organic electronics and polymer chemistry, particularly as a monomer or precursor in Stille coupling reactions for semiconducting materials .

Properties

IUPAC Name

1-bromo-4-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARWSRXXPKCYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, using NaOH would yield 4-(2-(2-methoxyethoxy)ethoxy)-2-methylphenol.

    Oxidation: Products include 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzaldehyde or 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzoic acid.

    Reduction: The major product is 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with ether linkages.

    Biology: Employed in the study of biological systems where brominated compounds are used as probes or markers.

    Medicine: Investigated for potential pharmaceutical applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene with key analogs, emphasizing structural features, properties, and applications:

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C₁₃H₁₉BrO₄ 2-methyl, triethylene glycol chain High polarity, BP ~250–300°C (est.) Organic semiconductors, polymer synthesis
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 1-methyl, 2-ethoxy Moderate polarity, BP ~220°C Intermediate in heterocycle synthesis
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene C₉H₁₀Br₂O 4-methyl, 2-bromoethoxy Low solubility in water, reactive bromide Cross-coupling reactions
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ Methoxy, ketone Crystalline solid, MP ~80°C Photochemical studies, ketone chemistry
1-(4-Bromophenyl)-2-methoxyethanone C₉H₉BrO₂ Methoxyethyl ketone High reactivity in nucleophilic acyl substitutions Pharmaceutical intermediates

Structural and Functional Differences

  • Ethoxy Chain Length : The target compound’s extended ethoxy chain (2-(2-methoxyethoxy)ethoxy ) enhances hydrophilicity compared to shorter chains in analogs like 4-bromo-2-ethoxy-1-methylbenzene or brominated derivatives like 2-bromo-1-(2-bromoethoxy)-4-methylbenzene . This improves miscibility in polar solvents (e.g., DMF, THF), critical for polymer synthesis .
  • Functional Groups: Unlike ketone-containing analogs (e.g., 2-bromo-4'-methoxyacetophenone), the target lacks electrophilic carbonyl groups, reducing reactivity in nucleophilic additions but increasing stability under basic conditions .

Biological Activity

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene, a halogenated aromatic compound, has drawn significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : Approximately 249.08 g/mol
  • Structural Characteristics : The compound features a bromine atom and a methoxyethoxy side chain, which enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of bromine enhances electrophilicity, allowing it to form covalent bonds or non-covalent interactions with biological targets. This can lead to modulation of key biochemical pathways involved in drug metabolism and cellular signaling.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial effects, making it a candidate for further exploration in treating infections.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit key metabolic enzymes such as:

  • Acetylcholinesterase (AChE) : Relevant for therapeutic applications in conditions like Alzheimer's disease.
  • Carbonic Anhydrases (CA I and CA II) : Important for treating glaucoma and epilepsy .

Case Studies

  • Study on Enzyme Inhibition :
    • A study highlighted the inhibitory effects of similar brominated compounds on AChE, demonstrating potential applications in neurodegenerative diseases.
    • The findings suggest that the specific structural features of this compound could enhance its efficacy as an enzyme inhibitor .
  • Antimicrobial Screening :
    • Comparative analysis with structurally related compounds revealed promising antimicrobial activity against various bacterial strains, indicating that further optimization could lead to effective therapeutic agents.

Data Table: Biological Activities Overview

Activity TypeCompound InteractionPotential Applications
AntimicrobialBacterial inhibitionTreatment of infections
Enzyme InhibitionAChE, CA I & IIAlzheimer's disease, glaucoma treatment
Cytotoxic EffectsInteraction with cellsCancer therapy research

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 2-bromoethyl methyl ether with suitable benzene derivatives under controlled conditions. This method allows for high yield and purity while introducing the methoxyethoxy group effectively.

In industrial applications, this compound serves as a building block for the synthesis of more complex organic molecules and specialty chemicals .

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